molecular formula C7H9BrN2 B1279662 2-bromo-N,N-dimethylpyridin-4-amine CAS No. 396092-82-3

2-bromo-N,N-dimethylpyridin-4-amine

Cat. No. B1279662
CAS RN: 396092-82-3
M. Wt: 201.06 g/mol
InChI Key: XEBMNCFTJBFRJG-UHFFFAOYSA-N
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Description

The compound 2-bromo-N,N-dimethylpyridin-4-amine is a brominated pyridine derivative with potential applications in various chemical syntheses. It is structurally related to other brominated heterocycles and aromatic amines that have been studied for their chemical properties and reactivity.

Synthesis Analysis

The synthesis of related brominated pyridine derivatives has been explored in several studies. For instance, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported, where different reaction conditions lead to the formation of distinct products . Similarly, the synthesis of tripodal ligands involving brominated pyridine units has been described, highlighting the versatility of brominated pyridine derivatives in coordination chemistry . These studies suggest that this compound could potentially be synthesized through similar methods involving bromination and amination reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the structure of a 2-(N,N-dimethylaminomethylene) derivative was elucidated, providing insights into the geometry and electronic properties of such compounds . The crystal structure of complexes involving brominated pyridine ligands has also been reported, which can shed light on the binding modes and steric effects in molecules similar to this compound .

Chemical Reactions Analysis

Brominated pyridine derivatives participate in various chemical reactions. The para-bromination of aromatic amines has been studied, demonstrating the reactivity of bromine in electrophilic aromatic substitution reactions . Additionally, the reactivity of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium has been investigated, leading to the formation of bipyrimidine derivatives, which suggests that this compound could undergo similar lithiation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure of a cadmium complex with a related brominated pyridine cation revealed noncovalent supramolecular interactions, which are crucial for understanding the solid-state properties of these compounds . The polymorphism and intermolecular interactions in crystals of di(4-bromobenzenesulfonyl)amine have been described, providing insights into the packing and stability of brominated aromatic compounds . These findings can be extrapolated to predict the properties of this compound.

Scientific Research Applications

Amplification of Phleomycin

  • Study : "Unfused heterobicycles as amplifiers of phleomycin. IV. 4,5'-Bipyrimidines with dimethylamino and/or dimethylaminoethylamino substituents" by Kowalewski et al. (1981) explored the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine to produce various derivatives, including 2,2',4',6-Tetrakismethylthio-4,5'-bipyrimidine. These derivatives showed little activity as amplifiers of phleomycin (Kowalewski et al., 1981).

Nucleophilic Aromatic Substitution

  • Study 1 : "Hetarynes. Part XV: N-oxides of 2,3- and 3,4-pyridyne" by Martens and Hertog (2010) investigated the action of potassium amide on N-oxides of various bromopyridines, including 2-bromopyridine-N-oxides. This study provided insights into the mechanisms of the formation of amino compounds during these reactions (Martens & Hertog, 2010).
  • Study 2 : "On the occurrence of the SN(ANRORC)-mechanism in the reaction of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia" by Kroon and Plas (2010) also explored similar reactions, focusing on the formation of 2-amino-4-phenylpyrimidine, among other products (Kroon & Plas, 2010).

Catalytic Amination

  • "Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex" by Ji, Li, and Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex for the amination of bromopyridines, including 2-bromopyridines, to produce amino pyridines with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).

Synthesis of Schiff Bases

  • A study titled "Synthesis, electronic spectra and inhibitory study of some salicylaldehyde Schiff bases of 2-aminopyridine" by Dueke-Eze, Fasina, and Idika (2011) involved the synthesis of Schiff bases derived from 2-aminopyridine and substituted benzyaldehydes, indicating potential applications in inhibiting the growth of bacteria (Dueke-Eze, Fasina, & Idika, 2011).

Synthesis of Pyridine-Based Derivatives

  • "Efficient Syntheses of New Super Lewis Basic Tris(dialkylamino)-Substituted Terpyridines and Comparison of Their Methyl Cation Affinities" by Kleoff et al. (2019) discussed the synthesis of electron-rich dialkylamino-substituted terpyridines, where 4'-bromo-6,6''-dimethyl-2,2':6',2''-terpyridine-4,4''-diyl bisnonaflate, a bromopyridine derivative, was a key intermediate (Kleoff et al., 2019).

Mechanism of Action

While the specific mechanism of action for 2-bromo-N,N-dimethylpyridin-4-amine is not explicitly stated in the search results, it is known that pyridine derivatives are in great demand as synthons for pharmaceutical products . Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .

Safety and Hazards

2-bromo-N,N-dimethylpyridin-4-amine has low toxicity, but care is still needed to avoid contact with skin, eyes, and mucous membranes . When in use, wear protective gloves and goggles to ensure good ventilation . If accidental contact causes discomfort or discomfort, wash off immediately and seek medical attention .

properties

IUPAC Name

2-bromo-N,N-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBMNCFTJBFRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471708
Record name 2-Bromo-N,N-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

396092-82-3
Record name 2-Bromo-N,N-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(dimethylamino)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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